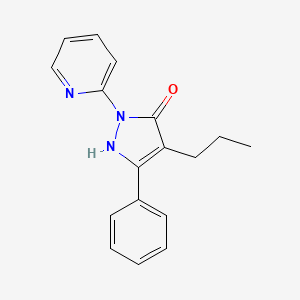

3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of NADPH Oxidase (Nox) Isozymes

APX-115 is a potent, orally active pan NADPH oxidase (Nox) inhibitor with K_i values of 1.08 μM, 0.57 μM, and 0.63 μM for Nox1, Nox2 and Nox4, respectively . This inhibition of Nox isoforms is crucial in various biological processes and disease conditions.

Prevention of Kidney Injury

APX-115 has been found to effectively prevent kidney injury . This is particularly important in conditions such as Contrast Induced Acute Kidney Disease .

Treatment of Diabetic Nephropathy

APX-115 has shown promise in the treatment of diabetic nephropathy, a type of kidney disease that occurs in people with diabetes . It has been found to improve insulin resistance in diabetic mice, similar to GKT137831 .

Reduction of Oxidative Stress

APX-115 has been found to decrease oxidative stress as measured by plasma 8-isoprostane level . This reduction in oxidative stress can have beneficial effects in various disease conditions.

Improvement of Lipid Profiles

Treatment with APX-115 has been found to improve all lipid profiles, both in plasma and tissues . This can have potential benefits in conditions related to lipid metabolism.

Potential Therapeutic Approach for CI-AKI

In-vivo study results suggest that multiple NOX isoforms may contribute to renal injury in CI-AKI model, and pan-NOX inhibition may be a new therapeutic approach for prevention of CI-AKI .

Clinical Trials

APX-115 is currently being studied in clinical trials for its safety and efficacy in Contrast Induced Acute Kidney Disease . The study is in Phase 2 and is expected to complete by September 30, 2024 .

Mécanisme D'action

Target of Action

APX-115, also known as Isuzinaxib, is a potent, orally active pan NADPH oxidase (Nox) inhibitor . It primarily targets the Nox isoforms Nox1, Nox2, and Nox4 . These isoforms are widely expressed throughout renal tissues and play a crucial role in the progression of diabetic nephropathy .

Mode of Action

APX-115 interacts with its targets (Nox1, Nox2, and Nox4) by inhibiting their activity . This inhibition results in a decrease in the production of reactive oxygen species (ROS), which are constitutively generated in cells and are required to sustain numerous physiological processes . When the balance between ROS production and scavenging is disrupted, it causes oxidative stress resulting in tissue injury .

Biochemical Pathways

The primary biochemical pathway affected by APX-115 is the ROS generation pathway. By inhibiting Nox isoforms, APX-115 reduces the production of ROS . This reduction in ROS production leads to a decrease in oxidative stress, thereby preventing tissue injury .

Pharmacokinetics

The compound’s impact on bioavailability is inferred from its effectiveness in preventing kidney injury .

Result of Action

The inhibition of Nox isoforms by APX-115 leads to several molecular and cellular effects. It significantly improves insulin resistance in diabetic mice . Oxidative stress, as measured by plasma 8-isoprostane level, is decreased in the APX-115 group compared with diabetic controls . APX-115 treatment also decreases urinary albumin excretion and preserves creatinine level . In diabetic kidneys, APX-115 significantly improves mesangial expansion .

Action Environment

The action of APX-115 is influenced by the diabetic environment in which it operates. The compound has been shown to be effective in type 2 diabetic mice . The progression of diabetic nephropathy, a condition in which APX-115 is particularly effective, is influenced by factors such as blood glucose levels and insulin resistance .

Orientations Futures

Propriétés

IUPAC Name |

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWZEELPLKPYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1270084-92-8 |

Source

|

| Record name | Isuzinaxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISUZINAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(3-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2422577.png)

![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2422578.png)

![Methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2422580.png)

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2422582.png)

![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)

![8-chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2422595.png)